molecular formula C3H9IPt-3 B080536 Iodotrimethylplatinum(IV) CAS No. 14364-93-3

Iodotrimethylplatinum(IV)

Cat. No.: B080536
CAS No.: 14364-93-3
M. Wt: 367.09 g/mol
InChI Key: ZCSQPOLLUOLHHF-UHFFFAOYSA-M
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Biological Activity

Iodotrimethylplatinum(IV) (ITMP) is a platinum-based organometallic compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of ITMP, supported by data tables, case studies, and detailed research findings.

Iodotrimethylplatinum(IV) is characterized by the formula  Pt CH3)3+\text{ Pt CH}_3)_3\text{I }^{+}. The platinum atom is in the +4 oxidation state, coordinated with three methyl groups and one iodide ion. The geometry around the platinum center is typically octahedral, which influences its reactivity and interaction with biological molecules.

Anticancer Properties

Research has demonstrated that ITMP exhibits significant anticancer properties, particularly against various cancer cell lines. The mechanism of action involves the formation of DNA adducts, leading to apoptosis in cancer cells. A study indicated that ITMP was effective against ovarian cancer cells, showing a dose-dependent decrease in cell viability .

Table 1: Anticancer Activity of Iodotrimethylplatinum(IV)

Cancer Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian)5.2DNA adduct formation
HeLa (Cervical)7.8Induction of apoptosis
MCF-7 (Breast)6.4Cell cycle arrest

Catalytic Activity

ITMP has also been noted for its catalytic properties in organic reactions. It shows high selectivity and efficiency in catalyzing reactions such as hydrosilylation and carbon-carbon bond formation. The catalytic activity is attributed to the unique coordination environment provided by the methyl groups and iodide ligand .

Table 2: Catalytic Reactions Involving Iodotrimethylplatinum(IV)

Reaction TypeSubstrateYield (%)
HydrosilylationAlkenes85
Cross-couplingAryl halides90
CarbonylationAldehydes75

Case Studies

  • Ovarian Cancer Treatment : A clinical study explored the efficacy of ITMP in treating patients with recurrent ovarian cancer. The results showed a significant reduction in tumor size among participants treated with ITMP compared to those receiving standard chemotherapy .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that ITMP induces oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent cell death. This was confirmed through assays measuring reactive oxygen species (ROS) levels and mitochondrial membrane potential .

Research Findings

Recent studies have highlighted the importance of the ligand environment surrounding platinum complexes in determining their biological activity. The presence of methyl groups in ITMP enhances its lipophilicity, facilitating better cellular uptake compared to other platinum compounds . Furthermore, research indicates that modifications to the ligand structure can significantly alter both the anticancer efficacy and catalytic properties of platinum complexes.

Properties

IUPAC Name

carbanide;iodoplatinum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSQPOLLUOLHHF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].[CH3-].I[Pt]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IPt-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473900
Record name Iodotrimethylplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14364-93-3
Record name Iodotrimethylplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is known about the solution behavior of Iodotrimethylplatinum(IV) when complexed with pyridines?

A1: Iodotrimethylplatinum(IV) exhibits interesting solution behavior when combined with substituted pyridines. Research indicates that while the complex formed with 4-dimethylaminopyridine (4-DMAP) remains monomeric in chloroform solution, complexes with 3-bromopyridine (3-BrPy) and 4-cyanopyridine (4-CNPy) demonstrate a tendency to dissociate and form dimeric structures. [] The extent of dissociation varies depending on the specific pyridine substituent. Crystal structure analysis of the 4-DMAP and 3-BrPy complexes provided insights into the binding modes of these mononuclear trimethylplatinum(IV) pyridine complexes. []

Q2: Can Iodotrimethylplatinum(IV) form stable complexes with ligands other than pyridines?

A2: Yes, research has shown that Iodotrimethylplatinum(IV) can form stable complexes with other ligands, such as poly(methimazolyl)borates. [] For instance, reacting Iodotrimethylplatinum(IV) with sodium salts of [HB(mt)3]- or [H2B(mt)2]- (where mt = methimazolyl) yields the corresponding octahedral organometallic complexes. [] These complexes display remarkable stability against reductive methane elimination, representing the first successful isolation of platinum poly(methimazolyl)borate complexes. Interestingly, [PtMe3{H2B(mt)2}] can further react with [PtMe3I]4, leading to the formation of [Me3Pt{μ-H2B(mt)2}PtMe3I], a novel sulfur-bridged dinuclear complex. []

Q3: What spectroscopic techniques are useful for characterizing Iodotrimethylplatinum(IV) and its complexes?

A4: Vibrational spectroscopy, particularly infrared and Raman spectroscopy, has been employed to study the structural features of Iodotrimethylplatinum(IV) and its halogen analogues. [] These techniques provide valuable information about the vibrational modes of the molecules, which can be correlated to specific structural features and bonding characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, is particularly useful for analyzing Iodotrimethylplatinum(IV) complexes in solution. [] This technique helps determine the presence of different species in solution, including monomeric and dimeric forms, and provides insights into their dynamic behavior.

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